2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid 2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 903094-60-0
VCID: VC2907583
InChI: InChI=1S/C9H12N2O5/c1-9(2,3)16-8(14)11-7-10-4-5(15-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14)
SMILES: CC(C)(C)OC(=O)NC1=NC=C(O1)C(=O)O
Molecular Formula: C9H12N2O5
Molecular Weight: 228.2 g/mol

2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid

CAS No.: 903094-60-0

Cat. No.: VC2907583

Molecular Formula: C9H12N2O5

Molecular Weight: 228.2 g/mol

* For research use only. Not for human or veterinary use.

2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid - 903094-60-0

Specification

CAS No. 903094-60-0
Molecular Formula C9H12N2O5
Molecular Weight 228.2 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C9H12N2O5/c1-9(2,3)16-8(14)11-7-10-4-5(15-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14)
Standard InChI Key GRSZRACHQGSPBM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=NC=C(O1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1=NC=C(O1)C(=O)O

Introduction

2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid is a synthetic organic compound belonging to the oxazole family, characterized by its fused heterocyclic structure. It contains a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which plays a critical role in organic synthesis by stabilizing reactive intermediates. This compound is primarily used as a building block in medicinal chemistry and pharmaceutical research.

Synthesis

The synthesis of 2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid typically involves multistep organic reactions:

  • Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving α-amino ketones or similar precursors.

  • Introduction of the Boc Group: The amino group is protected using di-tert-butyl dicarbonate ((Boc)2O(Boc)_2O) in the presence of a base such as triethylamine.

  • Carboxylation: The carboxylic acid functionality is introduced either during the cyclization step or through post-synthetic modifications.

These steps ensure high yields and purity, making it suitable for downstream applications.

Applications

  • Peptide Synthesis:

    • The Boc-protected amino group allows selective deprotection and coupling during peptide chain elongation.

    • Its stability facilitates handling under diverse reaction conditions.

  • Medicinal Chemistry:

    • Used as an intermediate in synthesizing bioactive molecules, particularly those targeting enzymes or receptors.

    • Oxazole derivatives are often explored for their antimicrobial, anticancer, and anti-inflammatory properties.

  • Pharmaceutical Research:

    • Serves as a precursor for drug candidates with heterocyclic scaffolds.

    • Its derivatives are studied for their potential as enzyme inhibitors or receptor modulators.

Biological Significance

Although specific biological activity data for 2-((tert-Butoxycarbonyl)amino)oxazole-5-carboxylic acid is limited, oxazole derivatives are broadly recognized for their pharmacological importance:

  • They exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria.

  • Some oxazole-based compounds have shown efficacy as anticancer agents by inducing apoptosis in tumor cells.

Further studies could explore its potential as a lead compound in drug discovery programs.

Structural Insights

The compound's molecular structure contributes significantly to its reactivity:

  • Planarity of the Oxazole Ring: Enhances its ability to participate in π-stacking interactions, which is advantageous in drug-receptor binding.

  • Carboxylic Acid Group: Provides sites for hydrogen bonding, increasing solubility and interaction with biological targets.

  • Boc-Protected Amine: Adds steric bulk, protecting the amine functionality during multi-step synthesis.

Limitations and Challenges

  • Stability:

    • While the Boc group provides protection, it requires careful handling under acidic conditions to prevent premature deprotection.

  • Limited Solubility:

    • The carboxylic acid group may reduce solubility in non-polar solvents, necessitating appropriate solvent selection during synthesis.

  • Biological Activity Data:

    • Specific pharmacological studies on this compound are sparse, requiring further research to establish its therapeutic potential.

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